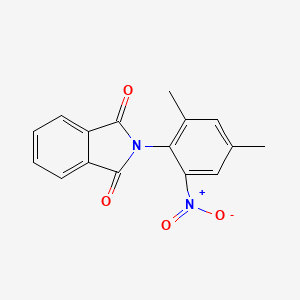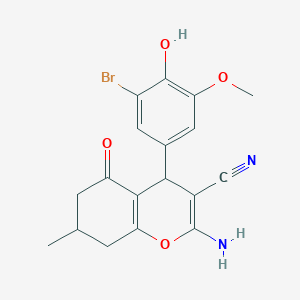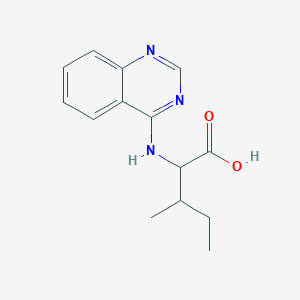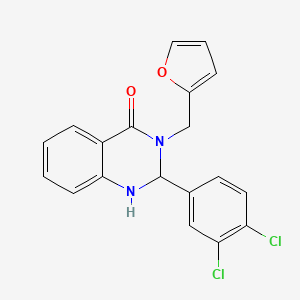
2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione, also known as DNPI, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. DNPI belongs to the family of isoindolinone derivatives, which have been extensively studied for their diverse biological and physicochemical properties.
作用机制
The mechanism of action of 2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and cellular processes. For example, 2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which could explain its anticancer activity. 2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione has also been shown to disrupt the cell membrane of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects:
2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione has been shown to have a range of biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have demonstrated that 2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione can induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells. 2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione has also been shown to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus. In animal studies, 2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione has been shown to have low toxicity and to be well-tolerated at therapeutic doses.
实验室实验的优点和局限性
2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments, including its high yield, low toxicity, and diverse biological activities. However, 2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione is relatively expensive and may not be readily available in some labs. Additionally, 2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on 2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione, including the development of novel therapeutics for cancer and infectious diseases, the optimization of herbicidal and insecticidal properties for agricultural applications, and the exploration of self-assembled monolayers for electronic devices. Additionally, further studies are needed to elucidate the mechanism of action of 2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione and to investigate its potential side effects and toxicity in vivo. Overall, 2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione represents a promising compound with diverse applications in various fields of research.
合成方法
The synthesis of 2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione involves the reaction of 2,4-dimethyl-6-nitrophenylhydrazine with phthalic anhydride in the presence of a catalyst, such as sulfuric acid or acetic anhydride. The resulting product is then purified through recrystallization or column chromatography. The yield of 2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione is typically high, ranging from 70% to 90%.
科学研究应用
2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione has been investigated for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione has been shown to exhibit anticancer, antifungal, and antibacterial activities, making it a promising candidate for the development of novel therapeutics. In agriculture, 2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione has been demonstrated to have herbicidal and insecticidal properties, which could be used to develop environmentally friendly pesticides. In materials science, 2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione has been studied for its ability to form self-assembled monolayers on metal surfaces, which could be used in the development of electronic devices.
属性
IUPAC Name |
2-(2,4-dimethyl-6-nitrophenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-9-7-10(2)14(13(8-9)18(21)22)17-15(19)11-5-3-4-6-12(11)16(17)20/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNAPEHMYOBUBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethyl-6-nitrophenyl)isoindole-1,3-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![17-(2-methoxyphenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4987365.png)
![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-furoyl)-1,4-diazepane](/img/structure/B4987372.png)
![5-[(3-{[4-(2-fluorobenzyl)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]-2-methylpyridine](/img/structure/B4987380.png)

![N-{[1-(2-chlorobenzyl)-3-piperidinyl]methyl}-4-methoxybenzenesulfonamide](/img/structure/B4987396.png)
![N~1~-(4-chlorobenzyl)-N~2~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4987402.png)

![3-[(1-acetyl-4-piperidinyl)oxy]-N-(2,3-dihydro-1H-inden-1-yl)-4-methoxybenzamide](/img/structure/B4987413.png)

![5-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4987445.png)
![7-{[(2-hydroxyethyl)amino]carbonyl}tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B4987448.png)
![7-(5-chloro-2-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4987453.png)
![4-[(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4987460.png)
![6,7-dimethoxy-3-[(3-nitrophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B4987466.png)